1-(2-Cyanobenzyl)piperidine-4-carboxylic acid
Description
1-(2-Cyanobenzyl)piperidine-4-carboxylic acid (CAS: 1153070-82-6) is a nitrogen-containing heterocyclic compound with the molecular formula C₁₄H₁₆N₂O₂ and a molecular weight of 244.29 g/mol. Its structure features a piperidine ring substituted at the 4-position with a carboxylic acid group and at the 1-position with a 2-cyanobenzyl moiety. Key physicochemical properties include a topological polar surface area (TPSA) of 64.3 Ų, a calculated partition coefficient (XlogP) of -0.8, and hydrogen bond donor/acceptor counts of 1 and 4, respectively . The 2-cyanobenzyl group introduces electron-withdrawing characteristics, influencing reactivity and solubility.
Properties
Molecular Formula |
C14H16N2O2 |
|---|---|
Molecular Weight |
244.29 g/mol |
IUPAC Name |
1-[(2-cyanophenyl)methyl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C14H16N2O2/c15-9-12-3-1-2-4-13(12)10-16-7-5-11(6-8-16)14(17)18/h1-4,11H,5-8,10H2,(H,17,18) |
InChI Key |
IBEJROZIQFJJDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=CC=CC=C2C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(2-Cyanobenzyl)piperidine-4-carboxylic acid can be synthesized through various methods. One common approach involves the reaction of 2-cyanobenzyl chloride with piperidine-4-carboxylic acid under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydroxide or potassium carbonate, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of 1-(2-Cyanobenzyl)piperidine-4-carboxylic acid often involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and the product is typically isolated through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 1-(2-Cyanobenzyl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyanobenzyl group can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
Medicinal Chemistry and Drug Development
The primary application of 1-(2-Cyanobenzyl)piperidine-4-carboxylic acid is in the development of pharmaceuticals, particularly as an inhibitor targeting specific biological pathways. Compounds containing piperidine structures are known for their diverse biological activities, including antitumor and antimicrobial effects.
Antitumor Activity
Research has indicated that derivatives of piperidine can act as inhibitors of key signaling pathways involved in cancer progression. For instance, studies on related compounds show that modifications to the piperidine structure can enhance selectivity and potency against cancer cell lines. The optimization of such compounds often leads to significant antitumor activity in vivo, suggesting that similar modifications to 1-(2-Cyanobenzyl)piperidine-4-carboxylic acid could yield effective anticancer agents .
Antimicrobial Properties
Piperidine derivatives have also been evaluated for their antimicrobial properties. In particular, compounds with similar structural motifs have demonstrated effectiveness against various bacterial strains. The incorporation of functional groups into the piperidine ring can enhance antibacterial activity, making it a promising scaffold for developing new antibiotics .
Mechanistic Insights and Biochemical Interactions
Understanding the mechanism of action for 1-(2-Cyanobenzyl)piperidine-4-carboxylic acid is crucial for its application in drug design.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor has been explored through various biochemical assays. For example, studies have shown that piperidine derivatives can inhibit enzymes involved in critical metabolic pathways, such as carbonic anhydrases and kinases related to cancer signaling pathways . This inhibition can lead to reduced tumor growth and improved therapeutic outcomes.
Binding Affinity Studies
Molecular docking studies provide insights into how 1-(2-Cyanobenzyl)piperidine-4-carboxylic acid interacts with target proteins at the molecular level. These studies often reveal the binding affinities and specific interactions with amino acid residues within the active sites of enzymes, which are essential for understanding its pharmacological potential .
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of piperidine derivatives, including analogs of 1-(2-Cyanobenzyl)piperidine-4-carboxylic acid.
Mechanism of Action
The mechanism of action of 1-(2-Cyanobenzyl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects: Electron-withdrawing groups (e.g., nitrile, nitro) enhance polarity and reduce lipophilicity (e.g., XlogP = -0.8 for the cyanobenzyl derivative vs. 1.2 for 1-(4-bromo-benzyl)piperidine-4-carboxylic acid HCl) .
Key Observations :
- Solubility : The ethoxycarbonyl derivative has the highest aqueous solubility (Log S = -1.7) due to its ester group, while the fluorobenzyl sulfonyl analog is less soluble (Log S = -4.2) .
- Drug-Likeness: The cyanobenzyl derivative’s balanced Log S (-2.1) and moderate XlogP (-0.8) align with Lipinski’s rules, suggesting favorable oral bioavailability compared to bromo- or nitro-substituted analogs .
Biological Activity
1-(2-Cyanobenzyl)piperidine-4-carboxylic acid, a compound with the molecular formula C13H14N2O2, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
| Property | Value |
|---|---|
| Molecular Formula | C13H14N2O2 |
| Molecular Weight | 230.26 g/mol |
| IUPAC Name | 1-(2-Cyanobenzyl)piperidine-4-carboxylic acid |
| CAS Number | 18526167 |
The biological activity of 1-(2-Cyanobenzyl)piperidine-4-carboxylic acid is primarily attributed to its interaction with various biological targets. Studies suggest that it may act as a modulator of neurotransmitter systems and has potential implications in pain management and neuroprotection.
- Neurotransmitter Modulation : The compound is believed to interact with receptors involved in neurotransmission, potentially influencing pathways related to dopamine and serotonin. This interaction can affect mood regulation and pain perception.
- Inhibition of Enzymatic Activity : Research indicates that the compound may inhibit certain enzymes associated with inflammation and pain pathways, such as fatty acid amide hydrolase (FAAH), which is involved in the degradation of endocannabinoids .
Anticancer Activity
Recent studies have explored the anticancer potential of 1-(2-Cyanobenzyl)piperidine-4-carboxylic acid. In vitro assays demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines, showcasing an IC50 value in the low micromolar range. For example, compounds structurally related to 1-(2-Cyanobenzyl)piperidine-4-carboxylic acid exhibited significant antiproliferative effects against human cancer cell lines, indicating its potential as an anticancer agent .
Antiviral Activity
Another area of interest is its antiviral properties. In a study focusing on HIV-1 inhibitors, derivatives similar to 1-(2-Cyanobenzyl)piperidine-4-carboxylic acid showed promising results against CCR5, a co-receptor critical for HIV entry into cells. Compounds demonstrated IC50 values comparable to established antiviral agents, suggesting that this class of compounds could be developed further for therapeutic use .
Case Studies
- Study on Anticancer Properties : A study evaluated the effects of various piperidine derivatives on cancer cell proliferation. Among them, one derivative closely related to 1-(2-Cyanobenzyl)piperidine-4-carboxylic acid showed significant inhibition in a panel of cancer cell lines, highlighting its potential as an anticancer drug candidate .
- Research on Antiviral Effects : In another investigation, compounds derived from piperidine structures were tested for their ability to inhibit HIV-1 replication. The results indicated that certain derivatives exhibited effective antiviral activity with low cytotoxicity, supporting their further development as therapeutic agents against viral infections .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
